 
            | REACTION_CXSMILES | [CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:6](O)=[O:7].O>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH3:12])[CH2:6][OH:7] | 
| Name | |
| Quantity | 
                                                                                    10 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    COC=1C=C(C(=O)O)C=CC1C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            solution                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    10 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                stirred under a nitrogen stream                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                The mixture was then stirred at room temperature for 3 hours                                                                             | 
| Duration | 
                                                                                3 h                                                                             | 
| Type | 
                                                                                DISTILLATION                                                                             | 
| Details | 
                                                                                the reaction mixture was stripped of the solvent by distillation                                                                             | 
| Type | 
                                                                                DISSOLUTION                                                                             | 
| Details | 
                                                                                The residue was dissolved in ether                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with saturated aquecus sodium bicarbonate solution                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate                                                                             | 
| Type | 
                                                                                DISTILLATION                                                                             | 
| Details | 
                                                                                stripped of the solvent by distillation                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    COC=1C=C(CO)C=CC1C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 7.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |